molecular formula C16H10Cl2N2O3S2 B2992448 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-56-9

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2992448
CAS No.: 681168-56-9
M. Wt: 413.29
InChI Key: ZUQMWACXWFZLOG-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide moiety. Such structures are of interest in medicinal chemistry due to the prevalence of thiazole and thiophene rings in bioactive molecules, which often confer favorable pharmacokinetic properties and target binding capabilities. The carboxamide group further contributes to hydrogen-bonding capacity, a critical feature for ligand-receptor interactions in drug design .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S2/c17-13-5-8(14(18)25-13)9-7-24-16(19-9)20-15(21)12-6-22-10-3-1-2-4-11(10)23-12/h1-5,7,12H,6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQMWACXWFZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H8Cl2N2O3SC_{13}H_{8}Cl_{2}N_{2}O_{3}S, with a molecular weight of 375.3 g/mol. The compound features a thiazole ring and a benzo[d]dioxin moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of benzodioxane compounds exhibit notable antimicrobial properties. For instance, certain 1,4-benzodioxane derivatives have been shown to possess significant antibacterial and antifungal activities .
  • Anticancer Properties :
    • The thiazole derivatives have been associated with anticancer effects, particularly through the inhibition of specific signaling pathways involved in cancer cell proliferation. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models .
  • Anti-inflammatory Effects :
    • Compounds containing the benzodioxane structure have demonstrated anti-inflammatory properties. For example, studies have reported that certain analogs can effectively reduce inflammation by modulating cytokine release .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes such as cytochrome P450s, influencing drug metabolism and detoxification processes.
  • Signaling Pathway Modulation : It has been observed to affect key signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria and fungi ,
AnticancerInhibition of tumor growth in xenograft models,
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

In a recent study involving the evaluation of various thiazole derivatives, it was found that compounds structurally similar to this compound exhibited potent anticancer activity against human ovarian carcinoma cells. The study highlighted the importance of the benzodioxane moiety in enhancing the growth inhibitory effects on cancer cells .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzodioxane derivatives showed that specific substitutions on the benzodioxane ring could significantly enhance anti-inflammatory responses in vitro. These findings suggest that modifications to the compound's structure could lead to improved therapeutic agents for treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound ID/Name Core Structure Substituents Key Functional Groups Notable Spectral Features (IR, NMR)
Target Compound Thiazole + dihydrodioxine 2,5-dichlorothiophen-3-yl Carboxamide (C=O) C=O stretch: ~1660–1680 cm⁻¹ (IR)
851988-47-1 () Benzo[d]thiazole + dihydrodioxine 4,6-difluorobenzo[d]thiazol-2-yl Carbohydrazide (C=O, NH) C=O (~1663–1682 cm⁻¹), NH (~3150–3319 cm⁻¹)
851979-00-5 () Benzo[d]thiazole + dihydrodioxine 4-fluorobenzo[d]thiazol-2-yl Carbohydrazide (C=O, NH) Similar to 851988-47-1
[7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br) Triazole-3(4H)-thione (C=S, NH) C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹)

Substituent Effects and Electronic Properties

  • Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
  • Aromatic Systems : The dichlorothiophene-thiazole combination in the target contrasts with the benzo[d]thiazole-carbohydrazide systems in . Thiophene’s smaller ring size and sulfur atom alter π-π stacking and electronic distribution relative to benzene derivatives.
  • Carboxamides typically exhibit stronger and more directional H-bonding than carbohydrazides, which may influence solubility and target affinity.

Spectral and Tautomeric Behavior

  • IR Spectroscopy : The target’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in . In contrast, triazole-thiones ([7–9]) lack C=O but show C=S stretches (~1247–1255 cm⁻¹), confirming tautomeric preference for the thione form .

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